N-[(E)-biphenyl-4-ylmethylidene]-4-(4-chlorobenzyl)piperazin-1-amine
Description
N-[(E)-Biphenyl-4-ylmethylidene]-4-(4-chlorobenzyl)piperazin-1-amine (molecular formula: C24H24ClN3; average mass: 389.927 Da) is a Schiff base derivative featuring a piperazine core substituted with a 4-chlorobenzyl group at the 4-position and an (E)-biphenyl-4-ylmethylidene moiety at the N-terminus . The compound’s structural rigidity, conferred by the biphenyl group, and the electron-withdrawing 4-chlorobenzyl substituent contribute to its unique physicochemical properties. Its ChemSpider ID is 4504971, and it is cataloged under RN 303105-23-9 .
Properties
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-phenylphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3/c25-24-12-8-21(9-13-24)19-27-14-16-28(17-15-27)26-18-20-6-10-23(11-7-20)22-4-2-1-3-5-22/h1-13,18H,14-17,19H2/b26-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXNRYYPOAIZAN-NLRVBDNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303105-23-9 | |
| Record name | N-((1,1'-BIPHENYL)-4-YLMETHYLENE)-4-(4-CHLOROBENZYL)-1-PIPERAZINAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-biphenyl-4-ylmethylidene]-4-(4-chlorobenzyl)piperazin-1-amine typically involves the condensation of biphenyl-4-carbaldehyde with 4-(4-chlorobenzyl)piperazine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-biphenyl-4-ylmethylidene]-4-(4-chlorobenzyl)piperazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-4-carboxylic acid derivatives, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
N-[(E)-biphenyl-4-ylmethylidene]-4-(4-chlorobenzyl)piperazin-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-biphenyl-4-ylmethylidene]-4-(4-chlorobenzyl)piperazin-1-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 4-Chlorobenzyl vs. 2-Chlorobenzyl Substitution
A key structural analog, N-[(E)-biphenyl-4-ylmethylidene]-4-(2-chlorobenzyl)piperazin-1-amine (C24H24ClN3; mass: 389.927 Da; RN 315213-67-3), differs only in the position of the chlorine atom on the benzyl group (ortho vs. para) .
- In contrast, the ortho-chloro isomer may introduce steric hindrance near the piperazine nitrogen, altering binding affinity in biological systems.
- Thermodynamic Stability : Computational studies suggest that para-substituted chlorobenzyl groups confer greater conformational stability due to reduced steric clashes compared to ortho-substituted analogs .
Substitution of Biphenyl with Nitrophenyl or Heterocycles
4-Nitrophenyl Derivative
The compound (E)-N-[4-(4-Chlorobenzyl)-1-piperazinyl]-1-(4-nitrophenyl)methanimine (C18H19ClN4O2; mass: 358.826 Da; RN 306989-81-1) replaces the biphenyl group with a 4-nitrophenyl moiety .
- Electronic Properties: The nitro group (-NO2) is a stronger electron-withdrawing group than biphenyl, increasing the compound’s polarity and reducing lipophilicity (clogP: 3.8 vs. 5.2 for the biphenyl analog).
Furyl-Substituted Analog
(1E,2E)-N-[4-(4-Chlorobenzyl)-1-piperazinyl]-3-(2-furyl)-2-propen-1-imine (RN 315223-92-8) incorporates a furan ring instead of biphenyl .
Substituent Effects on Piperazine Core
4-Phenyl vs. 4-Chlorobenzyl Derivatives
N-[(E)-(4-Chloro-3-nitrophenyl)methylene]-4-phenylpiperazin-1-amine (RN 315216-53-6) substitutes the 4-chlorobenzyl group with a simple phenyl ring .
Alkoxy-Substituted Analogs
4-(2-Chlorobenzyl)-N-[(E)-(4-propoxyphenyl)methylene]piperazin-1-amine (RN 315213-56-0) introduces a propoxy group on the benzylidene moiety .
- Solubility Enhancement : The propoxy group increases hydrophilicity, improving aqueous solubility (clogP: 4.1) compared to the biphenyl analog (clogP: 5.2).
Comparative Data Table
Research Implications and Structural-Activity Relationships (SAR)
- Lipophilicity and Bioavailability : The biphenyl group in the target compound enhances membrane permeability but may reduce aqueous solubility, a trade-off critical for drug design .
- Substituent Position : Para-substituted chlorobenzyl groups optimize electronic effects without steric interference, making them preferable in receptor-targeted applications .
- Functional Group Diversity : Nitro, alkoxy, and heterocyclic substituents offer tunable properties for specific applications, such as herbicidal or antitumor activity (as seen in analogs from and ) .
Biological Activity
N-[(E)-biphenyl-4-ylmethylidene]-4-(4-chlorobenzyl)piperazin-1-amine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The structural characteristics of this compound suggest possible interactions with biological targets, leading to various therapeutic effects. This article reviews the existing literature on its biological activity, focusing on antibacterial and antifungal properties, as well as its implications in drug design.
Chemical Structure
The compound features a biphenyl moiety and a piperazine ring, which are known to enhance biological activity through various mechanisms. The presence of a chlorobenzyl substituent may influence its lipophilicity and receptor binding affinity.
Antibacterial Activity
Research indicates that derivatives of piperazine compounds often exhibit significant antibacterial properties. For instance, studies have shown that compounds similar in structure to this compound demonstrate activity against Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Piperazine Derivatives
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| N-(4-Chlorobenzyl)piperazine derivative | 20.8 | E. faecalis |
| Biphenyl-piperazine derivative | 5.37 | S. aureus |
| N-biphenyl-piperazine | < 0.016 | Mycobacterium tuberculosis |
The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth, suggesting potential for development into therapeutic agents against resistant strains.
Antifungal Activity
In addition to antibacterial properties, piperazine derivatives have shown antifungal activity. For example, compounds related to this compound have been tested against various fungal strains.
Table 2: Antifungal Activity of Piperazine Derivatives
| Compound | MIC (μg/mL) | Target Fungi |
|---|---|---|
| N-(4-Chlorobenzyl)piperazine derivative | 3.125 | C. albicans |
| Biphenyl-piperazine derivative | 43 | P. aeruginosa |
These results highlight the compound's potential as a dual-action antimicrobial agent.
Case Studies
Several case studies have explored the pharmacological potential of similar piperazine derivatives:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various piperazine derivatives, including those with biphenyl substitutions. The findings indicated that modifications at the piperazine nitrogen significantly enhanced activity against both bacterial and fungal pathogens .
- Mechanism of Action : Research into the mechanism revealed that these compounds might disrupt microbial cell membranes or inhibit essential metabolic pathways, contributing to their effectiveness .
- Safety Profile : Investigations into the safety profile of these compounds have shown promising results regarding low toxicity levels in mammalian cells, suggesting their potential for further development in clinical applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-[(E)-biphenyl-4-ylmethylidene]-4-(4-chlorobenzyl)piperazin-1-amine, and how is the product validated?
- Methodology : The compound is typically synthesized via multi-step condensation reactions. For example, a related piperazine derivative was prepared by reacting a benzaldehyde intermediate (e.g., 4-(4-chlorobenzyl)piperazin-1-amine) with a biphenyl-substituted aldehyde under reflux in ethanol, catalyzed by triethylamine (TEA) .
- Validation : Structural confirmation involves mass spectrometry (MS) for molecular ion detection (e.g., m/z 452 [M + H]+) and ¹H NMR to verify proton environments, such as aromatic resonances (δ 7.11–8.60 ppm) and piperazine/alkyl chain signals .
Q. Which spectroscopic techniques are critical for characterizing the structural and electronic properties of this compound?
- Key Techniques :
- ¹H/¹³C NMR : Resolves proton environments and carbon frameworks, particularly distinguishing imine (C=N) and aromatic protons .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects fragmentation patterns .
- X-ray Crystallography (if applicable): Provides unambiguous 3D structural data, though crystallization challenges may require optimized solvent systems .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodology :
- Analog Synthesis : Introduce substituents (e.g., halogens, methyl, or methoxy groups) on the biphenyl or chlorobenzyl moieties to assess electronic/steric effects. For instance, replacing the 4-chlorobenzyl group with a cyclopropylmethyl moiety altered receptor binding affinity .
- Biological Assays : Pair synthetic analogs with in vitro assays (e.g., enzyme inhibition, receptor binding) to quantify potency. Use dose-response curves (IC₅₀/EC₅₀) and statistical tools (e.g., ANOVA) to validate trends .
Q. What computational strategies are effective in predicting the binding interactions of this compound with biological targets?
- Approaches :
- Molecular Docking : Employ software like AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). Focus on hydrogen bonding with the imine group and hydrophobic contacts with the biphenyl system .
- Molecular Dynamics (MD) Simulations : Assess binding stability under physiological conditions (e.g., 100 ns simulations in explicit solvent) .
- Validation : Cross-reference computational predictions with experimental data (e.g., mutagenesis studies or SPR binding kinetics) .
Q. How can conflicting data regarding the compound’s biological activity be resolved?
- Case Example : If cytotoxicity assays in cancer cell lines show variability, consider:
- Assay Conditions : Control for factors like serum concentration, incubation time, and solvent (DMSO) concentration .
- Structural Degradation : Perform stability studies (HPLC monitoring) to rule out compound decomposition .
- Target Selectivity : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
Experimental Design and Optimization
Q. What strategies improve the yield of the imine condensation step during synthesis?
- Optimization :
- Catalyst Screening : Compare TEA, acetic acid, or molecular sieves to enhance imine formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may increase reaction rates but require careful drying to avoid hydrolysis .
- Temperature/Time : Reflux in ethanol (140°C, 12–24 hrs) balances yield and side-product formation .
Q. How can researchers address low solubility in pharmacological assays?
- Solutions :
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) transiently to enhance aqueous solubility .
- Formulation : Use cyclodextrins or lipid-based nanoemulsions to improve bioavailability .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?
- Tools :
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism .
- Outlier Detection : Apply Grubbs’ test or robust regression to exclude anomalous datapoints .
Q. How can researchers reconcile discrepancies between computational binding predictions and experimental IC₅₀ values?
- Root Causes :
- Protein Flexibility : MD simulations may reveal conformational changes not captured in static docking .
- Off-Target Effects : Use proteome-wide profiling (e.g., kinome screens) to identify unintended targets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
